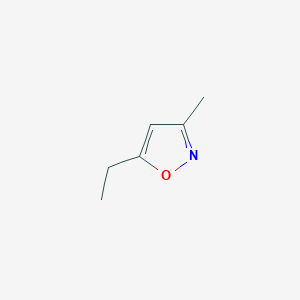

5-Ethyl-3-methylisoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

5-ethyl-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C6H9NO/c1-3-6-4-5(2)7-8-6/h4H,3H2,1-2H3 |

InChI Key |

UXRYUEYIWUWQIH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NO1)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyl 3 Methylisoxazole and Derived Analogues

Conventional Cyclocondensation Approaches to the Isoxazole (B147169) Ring System

Traditional methods for the synthesis of the isoxazole ring often rely on the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a source of hydroxylamine (B1172632). These methods are well-established and provide reliable access to a wide array of isoxazole derivatives.

Reactions of β-Diketones with Hydroxylamine Hydrochlorides

The reaction of β-diketones with hydroxylamine hydrochloride is a foundational method for the synthesis of 3,5-disubstituted isoxazoles. rsc.org In this reaction, the hydroxylamine attacks the carbonyl groups of the diketone, leading to a cyclization and dehydration cascade that forms the isoxazole ring. The regioselectivity of the reaction, which determines the final substitution pattern on the isoxazole, can be influenced by the nature of the substituents on the β-diketone. rsc.org For instance, the reaction of substituted dibenzoylmethanes with hydroxylamine hydrochloride can yield a mixture of 3-aryl-5-phenylisoxazoles and 5-aryl-3-phenylisoxazoles, depending on the electronic and steric properties of the substituents. rsc.org

An environmentally benign approach to this classic reaction involves the use of ionic liquids as the reaction medium. The reaction of a β-diketone with hydroxylamine in a butylmethylimidazolium (B1222432) salt can lead to excellent yields of 3,5-disubstituted isoxazoles, with the added benefit of the ionic liquid being recoverable and recyclable. nih.gov

| Reactants | Conditions | Product | Yield | Reference |

| Substituted Dibenzoylmethanes, Hydroxylamine Hydrochloride | Varies | 3-Aryl-5-phenylisoxazoles and/or 5-Aryl-3-phenylisoxazoles | - | rsc.org |

| β-Diketone, Hydroxylamine | Butylmethylimidazolium salts ([BMIM]X) | 3,5-Disubstituted isoxazoles | Excellent | nih.gov |

Utilization of Ethyl Acetoacetate (B1235776) and Hydroxylamine Derivatives in Cyclization

Ethyl acetoacetate is a versatile and widely used β-ketoester in the synthesis of isoxazoles. Its reaction with hydroxylamine hydrochloride is a common method for producing 3-methylisoxazol-5-one derivatives. nih.govacs.org The reaction proceeds through the initial formation of an oxime, followed by intramolecular cyclization. nih.govacs.org

This fundamental reaction can be extended to multicomponent systems. For example, a one-pot, three-component condensation of ethyl acetoacetate, hydroxylamine hydrochloride, and an aromatic aldehyde can be used to synthesize 4-arylmethylene-3-methylisoxazol-5(4H)-ones. heteroletters.orgheteroletters.orgorientjchem.org These reactions are often carried out in environmentally friendly solvents like water and can be promoted by mild catalysts such as sodium citrate (B86180) or citric acid. heteroletters.orgorientjchem.org The use of amine-functionalized cellulose (B213188) as a catalyst in water at room temperature has also been reported for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones from ethyl acetoacetate, hydroxylamine hydrochloride, and various aldehydes. mdpi.com

The synthesis of ethyl 5-methylisoxazole-3-carboxylate can be achieved by heating a mixture of ethyl 2,4-dioxovalerate, hydroxylamine hydrochloride, and sodium bicarbonate in ethanol (B145695). prepchem.com Another approach involves stirring ethyl 2,4-dioxovalerate with hydroxylamine sulfate (B86663) in a mixture of ethanol and toluene. prepchem.com

| Reactants | Conditions | Product | Yield | Reference |

| Ethyl Acetoacetate, Hydroxylamine Hydrochloride, Aromatic Aldehydes | Sodium Citrate, Water, Room Temperature | 4-Arylmethylene-3-methylisoxazol-5(4H)-ones | High | heteroletters.org |

| Ethyl Acetoacetate, Hydroxylamine Hydrochloride, Substituted Benzaldehydes | Amine-functionalized cellulose, Water, Room Temperature | 3,4-Disubstituted isoxazol-5(4H)-ones | Good to Excellent | mdpi.com |

| Ethyl 2,4-dioxovalerate, Hydroxylamine Hydrochloride, Sodium Bicarbonate | Ethanol, Reflux | Ethyl 5-methylisoxazole-3-carboxylate | - | prepchem.com |

| Ethyl 2,4-dioxovalerate, Hydroxylamine Sulfate | Ethanol, Toluene, 40°C | Ethyl 5-methylisoxazole-3-carboxylate | - | prepchem.com |

Advanced and Regioselective Synthesis Strategies

To overcome the limitations of classical methods, such as lack of regioselectivity and harsh reaction conditions, a variety of advanced synthetic strategies have been developed. These methods offer greater control over the isoxazole substitution pattern and often employ milder and more sustainable reaction conditions.

1,3-Dipolar Cycloaddition Reactions: Nitrile Oxides with Alkenes or Alkynes

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes is one of the most powerful and versatile methods for the synthesis of isoxazolines and isoxazoles, respectively. nih.govresearchgate.net This reaction is highly efficient and often proceeds with a high degree of regioselectivity, leading to the formation of a single isomer. rsc.org The nitrile oxides can be generated in situ from various precursors, such as aldoximes, hydroximoyl chlorides, or primary nitro compounds, which avoids the need to handle these often unstable intermediates. nih.gov

The reaction of in situ generated nitrile oxides with terminal alkynes is a direct route to 3,5-disubstituted isoxazoles. rsc.orgorganic-chemistry.org This method is highly regiospecific and tolerates a variety of functional groups. organic-chemistry.org For example, the treatment of oximes with a hypervalent iodine reagent can rapidly generate nitrile oxides, which then react with terminal alkynes to produce 3,5-disubstituted isoxazoles in high yield and with complete regioselectivity. rsc.orgrsc.org

The cycloaddition of nitrile oxides with acetyl acetone (B3395972) has also been reported to yield 4-acetyl-5-methyl-3-substituted-isoxazoles. tandfonline.com This demonstrates the utility of β-dicarbonyl compounds as dipolarophiles in these reactions.

| Dipole (Precursor) | Dipolarophile | Conditions | Product | Key Features | Reference |

| Nitrile Oxide (from Aldoxime) | Terminal Alkyne | Hypervalent Iodine | 3,5-Disubstituted Isoxazole | High yield, complete regioselectivity | rsc.orgrsc.org |

| Nitrile Oxide | Acetyl Acetone | Dichloromethane, Room Temperature | 4-Acetyl-5-methyl-3-substituted-isoxazole | Utilizes a β-dicarbonyl dipolarophile | tandfonline.com |

| Nitrile Oxide (in situ generated) | Alkyne | Copper(I) catalyst | 3,5-Disubstituted Isoxazole | Mild, one-pot, three-step procedure | organic-chemistry.org |

Multicomponent Reaction (MCR) Systems for Isoxazole Formation

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as a powerful tool in modern organic synthesis. nih.gov MCRs offer significant advantages in terms of efficiency, atom economy, and reduction of waste. nih.gov

Several MCR strategies have been developed for the synthesis of isoxazoles. A one-pot, four-component synthesis of 3,5-disubstituted isoxazole-sulfonates and -sulfonamides has been reported, utilizing hydroxylamine hydrochloride, aromatic aldehydes, sulfonyl chloride, and propargyl alcohol/amine in water under ultrasound irradiation. nih.gov This reaction is catalyzed by sodium dichloroisocyanurate (NaDCC), a metal-free catalyst and oxidant. nih.gov

A one-pot, five-component strategy has also been developed for the synthesis of 3,5-disubstituted isoxazole secondary sulfonamides. nih.gov This reaction uses hydroxylamine hydrochloride, aromatic aldehydes, primary amines, propargyl bromide, and saccharin, with a synergistic catalytic system of CaCl2/K2CO3. nih.gov The use of ionic liquids as catalysts in the multicomponent synthesis of 4-arylidene-3-methylisoxazole-5(4H)-ones from benzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride has also been demonstrated. scielo.br

| Number of Components | Reactants | Catalyst/Conditions | Product | Reference |

| Four | Hydroxylamine hydrochloride, Aromatic aldehydes, Sulfonyl chloride, Propargyl alcohol/amine | NaDCC, Water, Ultrasound | 3,5-Disubstituted isoxazole-sulfonates and -sulfonamides | nih.gov |

| Five | Hydroxylamine hydrochloride, Aromatic aldehydes, Primary amines, Propargyl bromide, Saccharin | CaCl2/K2CO3 | 3,5-Disubstituted isoxazole secondary sulfonamides | nih.gov |

| Three | Benzaldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Ionic Liquid | 4-Arylidene-3-methylisoxazole-5(4H)-one | scielo.br |

Environmentally Benign (Green) and Metal-Free Synthetic Routes

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have become increasingly important in chemical synthesis. bepls.com In the context of isoxazole synthesis, this has led to the development of environmentally benign and metal-free synthetic routes. nih.govrsc.org

Many traditional methods for isoxazole synthesis rely on metal catalysts, which can be costly, toxic, and difficult to remove from the final product. nih.govrsc.org To address these issues, metal-free alternatives have been developed. For example, a metal-free synthesis of 3,5-disubstituted isoxazoles and isoxazolines from aldoximes has been achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter. rsc.org This method is efficient and tolerates unprotected phenolic hydroxyl groups. rsc.org

The use of ultrasound irradiation is another green chemistry approach that can accelerate reactions, improve yields, and reduce the need for harsh conditions. nih.govpreprints.org As mentioned previously, the four-component synthesis of isoxazole-sulfonates and -sulfonamides is effectively carried out under ultrasonic activation. nih.gov The synthesis of 3,5-disubstituted isoxazoles can also be achieved through a one-pot cascade reaction under ultrasonication, using ethyl nitroacetate, an aromatic aldehyde, and a catalyst like DABCO in water. nih.gov The use of mechanochemical techniques, such as ball-milling, provides a solvent-free method for the synthesis of isoxazoles. nih.gov

Control of Regioselectivity in Isoxazole Ring Construction

The synthesis of specifically substituted isoxazoles, such as 5-Ethyl-3-methylisoxazole, hinges on controlling the regioselectivity during the formation of the heterocyclic ring. The primary and most versatile method for this is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.netresearchgate.net The regiochemical outcome of this reaction—determining which substituent from the alkyne ends up at position 5 and which from the nitrile oxide is at position 3—is governed by both steric and electronic factors of the reactants. nih.gov

For the synthesis of a 3,5-disubstituted isoxazole, the reaction between a terminal alkyne and a nitrile oxide generally proceeds with a high degree of regioselectivity. rsc.orgorganic-chemistry.org The reaction involves the in situ generation of a nitrile oxide from an aldoxime, which then reacts with the alkyne. organic-chemistry.orgnih.gov The use of hypervalent iodine reagents or a combination of a halogenating agent and a base are common methods for generating the nitrile oxide intermediate. rsc.orgnih.gov The regioselectivity can often be explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (alkyne) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (nitrile oxide) is dominant. nih.gov In the case of terminal alkynes, this interaction typically leads to the formation of the 3,5-disubstituted isomer as the major product. rsc.orgchem-station.com

Another significant method for isoxazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. rsc.org This classical approach, however, can often lead to mixtures of regioisomers, making control a significant challenge. rsc.org To address this, methodologies using β-enamino diketones as precursors have been developed. These substrates offer an excellent 1,3-dielectrophilic system, which allows for better regiochemical control by modifying reaction conditions such as the solvent and the use of additives like Lewis acids (e.g., BF₃·OEt₂). rsc.orgrsc.org By carefully selecting the precursor and reaction conditions, it is possible to selectively synthesize specific regioisomers, including 4,5-disubstituted and 3,4,5-trisubstituted isoxazoles. rsc.org

Table 1: Regioselective Isoxazole Synthesis Methods

| Method | Reactants | Key Features | Regiochemical Outcome |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile Oxide + Terminal Alkyne | High efficiency, mild conditions, often one-pot. organic-chemistry.org | Predominantly 3,5-disubstituted isoxazoles. rsc.org |

| Cyclocondensation | β-Enamino Diketone + Hydroxylamine | Control achieved by varying reaction conditions (solvent, Lewis acids). rsc.org | Can be tuned to yield different regioisomers (e.g., 4,5- or 3,4,5-substituted). rsc.org |

Post-Cyclization Functionalization and Derivatization Techniques on the Isoxazole Nucleus

Once the isoxazole core is constructed, its chemical properties allow for a variety of functionalization reactions to introduce or modify substituents, creating a diverse range of analogues.

The isoxazole ring is an aromatic system that can undergo electrophilic substitution. chemicalbook.com Due to the electronic influence of the nitrogen and oxygen heteroatoms, the C4 position is the most electron-rich and, therefore, the most susceptible to attack by electrophiles. reddit.com Consequently, electrophilic aromatic substitution reactions such as alkylation and acylation preferentially occur at this position. This reactivity allows for the introduction of various carbon-based functional groups onto the isoxazole scaffold after the initial ring formation.

Halogen atoms are exceptionally useful substituents on the isoxazole ring as they serve as versatile handles for subsequent cross-coupling reactions. The introduction of iodine or bromine, typically at the C4 position, is a common strategy. nih.gov This can be achieved through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of electrophiles like iodine monochloride (ICl), iodine (I₂), or N-iodosuccinimide (NIS). nih.govacs.orgresearchgate.netnih.gov The resulting 4-iodoisoxazoles are stable and can readily participate in various palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, enabling the formation of C-C bonds and the synthesis of highly substituted isoxazole derivatives. nih.govnih.gov The introduction of halogens, particularly fluorine and chlorine, is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule. acs.orgnih.gov

Table 2: Halogenation of Isoxazole Precursors

| Reagent | Substrate | Product | Typical Yield |

|---|---|---|---|

| Iodine Monochloride (ICl) | 2-Alkyn-1-one O-methyl oxime | 4-Iodoisoxazole | Moderate to Excellent nih.gov |

| N-Iodosuccinimide (NIS)/TFA | 3,5-Disubstituted Isoxazole | 3,5-Disubstituted-4-iodoisoxazole | Good nih.govbeilstein-journals.org |

The introduction of carboxyl or ester groups is a key transformation for creating isoxazole analogues. One novel method for synthesizing isoxazole-4-carboxylic acid derivatives involves an iron(II)-catalyzed domino isomerization of 4-acyl-5-methoxyisoxazoles. nih.govacs.org This process leads to the formation of isoxazole-4-carboxylic esters and amides in good yields under thermal conditions. nih.govresearchgate.net The reaction proceeds through a transient 2H-azirine intermediate which can be isolated under milder conditions and subsequently converted to the isoxazole carboxylate. acs.org Once the carboxylic acid is in place, standard esterification procedures can be employed to generate a variety of ester derivatives. These functional groups can then be used for further synthetic manipulations, such as amide bond formation. A method has also been reported for synthesizing ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate from ethyl β-pyrrolidinocrotonate and 1-nitropropane. orgsyn.org

Ester groups on the isoxazole ring can be selectively reduced to hydroxymethyl groups. This transformation is commonly achieved using powerful reducing agents like lithium aluminium hydride (LiAlH₄). nih.gov This reaction converts an isoxazole-linked ester into the corresponding alcohol, providing a new site for functionalization. nih.gov It is crucial to select the appropriate reducing agent, as some conditions, particularly catalytic hydrogenation with palladium on carbon (Pd/C), can lead to the reductive cleavage of the labile N-O bond within the isoxazole ring itself, resulting in the formation of an enaminone. mdpi.com

Once formed, the hydroxymethyl group can undergo a variety of subsequent conversions. For example, it can be oxidized to form the corresponding aldehyde, which can then be used in reactions such as Wittig olefination. nih.gov Alternatively, the hydroxyl group can be converted into a leaving group (e.g., a tosylate or halide) to allow for nucleophilic substitution reactions, further expanding the range of accessible isoxazole derivatives. edu.krd

Chemical Reactivity and Mechanistic Insights into 5 Ethyl 3 Methylisoxazole Systems

Electrophilic Aromatic Substitution Reactions on the Isoxazole (B147169) Core

The isoxazole ring, while aromatic, exhibits distinct reactivity towards electrophiles. In 3,5-disubstituted isoxazoles, such as 5-ethyl-3-methylisoxazole, the C-4 position is the most susceptible to electrophilic attack. This regioselectivity is a well-established characteristic of the isoxazole system. The electron-donating nature of the alkyl groups at the C-3 and C-5 positions enhances the electron density at the C-4 carbon, making it the preferred site for substitution.

The general mechanism for electrophilic aromatic substitution on the isoxazole ring proceeds through the formation of a positively charged intermediate, analogous to the arenium ion in benzene (B151609) chemistry. The aromatic ring acts as a nucleophile, attacking the electrophile (E+), which leads to a resonance-stabilized cationic intermediate. A subsequent deprotonation step at the C-4 position re-establishes the aromaticity of the ring, resulting in the substituted product.

Key electrophilic aromatic substitution reactions applicable to the this compound core include:

Nitration: The introduction of a nitro group (-NO2) at the C-4 position can be achieved using nitrating agents. For instance, the nitration of 3,5-dimethylisoxazole (B1293586) has been shown to yield the 4-nitro derivative.

Halogenation: The isoxazole ring can be halogenated at the C-4 position. Reagents such as iodine monochloride (ICl), iodine (I2), and bromine (Br2) are effective for introducing halogen atoms onto the isoxazole core.

Sulfonation: The reaction with fuming sulfuric acid or other sulfonation agents can introduce a sulfonic acid (-SO3H) group at the C-4 position, leading to the formation of isoxazole sulfonic acids.

The conditions for these reactions must be carefully controlled, as the isoxazole ring's stability can be compromised under harsh acidic environments.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3,5-Dialkylisoxazoles

| Reactant | Reagent | Position of Substitution | Product Type |

| 3,5-Dialkylisoxazole | Nitrating Agent (e.g., HNO₃/H₂SO₄) | C-4 | 4-Nitro-3,5-dialkylisoxazole |

| 3,5-Dialkylisoxazole | Halogenating Agent (e.g., Br₂, ICl) | C-4 | 4-Halo-3,5-dialkylisoxazole |

| 3,5-Dialkylisoxazole | Sulfonating Agent (e.g., fuming H₂SO₄) | C-4 | 3,5-Dialkylisoxazole-4-sulfonic acid |

Nucleophilic Transformations and Ring Opening Pathways

A key feature of the isoxazole ring is the relatively weak N-O bond, which makes it susceptible to cleavage under certain nucleophilic and reductive conditions. This reactivity allows isoxazoles to serve as valuable synthetic intermediates for a variety of difunctionalized compounds.

The N-O bond of the isoxazole ring can be reductively cleaved using various methods, most commonly leading to the formation of β-amino enones. This transformation is a powerful tool in organic synthesis, as it unmasks a 1,3-dicarbonyl-like functionality.

Several reducing systems are effective for this purpose:

Catalytic Hydrogenation: Hydrogenation over palladium on carbon (Pd/C) or Raney Nickel is a common method for isoxazole ring opening. researchgate.net This process involves the addition of hydrogen across the N-O bond, followed by rearrangement to the more stable β-amino enone.

Metal Carbonyls: Reagents like hexacarbonylmolybdenum [Mo(CO)6] in the presence of water can induce the reductive cleavage of the N-O bond to afford β-amino enones in good yields. rsc.org The proposed mechanism involves the formation of a complexed (β-oxo vinyl)nitrene intermediate, which is then reduced.

Other Reducing Agents: Other reagents, including low-valent titanium and samarium diiodide (SmI2), have also been successfully employed for the reductive cleavage of isoxazoles.

For this compound, reductive cleavage would yield (Z)-4-aminohept-4-en-2-one, as illustrated below.

Figure 1: Reductive Ring Opening of this compound

The isoxazole ring is generally stable under neutral and acidic aqueous conditions. However, under basic conditions, the ring can undergo hydrolytic cleavage. The susceptibility to base-catalyzed ring opening is influenced by the substituents on the ring.

The mechanism for base-catalyzed hydrolysis typically involves the nucleophilic attack of a hydroxide (B78521) ion (or other base) at one of the ring carbons, usually C-5, which is activated by the adjacent oxygen atom. This initial attack leads to a ring-opened intermediate. For isoxazoles lacking an activating group, this process often requires elevated temperatures. For instance, the drug leflunomide, which contains an isoxazole ring, is stable at pH 4.0 and 7.4 but undergoes decomposition and ring opening at pH 10.0, with the rate increasing at higher temperatures. youtube.com

The proposed mechanism for the base-catalyzed ring opening of this compound is as follows:

A hydroxide ion attacks the C-5 carbon of the isoxazole ring.

The C-O bond within the ring cleaves, leading to an oxime intermediate.

This intermediate can then undergo further hydrolysis or rearrangement depending on the reaction conditions.

This reactivity contrasts with the general stability of the ring under acidic conditions, where protonation is more likely to occur on the nitrogen atom without leading to immediate ring cleavage.

Reactivity Profiles of Alkyl Side-Chain Substituents

The methyl and ethyl groups attached to the isoxazole core at the C-3 and C-5 positions, respectively, exhibit reactivity characteristic of alkyl groups in "benzylic-like" positions. The adjacent aromatic heterocyclic ring stabilizes intermediates such as radicals, carbanions, or carbocations formed on the α-carbon of the alkyl side-chain.

The protons on the carbon atoms directly attached to the isoxazole ring (the α-carbons) are more acidic than those of a simple alkane. This increased acidity allows for deprotonation by strong bases, creating a nucleophilic carbanion that can be functionalized.

A key reaction for activating these side chains is lateral lithiation . researchgate.net Treatment of a 3,5-dialkylisoxazole with a strong base, such as n-butyllithium (n-BuLi), can selectively remove a proton from one of the alkyl groups. Studies on 3,5-dimethylisoxazole have shown that lithiation occurs at the methyl group, and the resulting lithiated species can react with electrophiles like carbon dioxide to form the corresponding acetic acid derivative after workup. researchgate.net Similarly, 3-phenyl-5-ethylisoxazole has been shown to undergo side-chain metallation. researchgate.net

This suggests that this compound could be selectively deprotonated at either the C-3 methyl or the C-5 methylene (B1212753) position, depending on the reaction conditions and the directing effects of the ring heteroatoms, allowing for the introduction of a wide range of functional groups.

While less studied for isoxazoles than for alkylbenzenes, other benzylic-type reactions can be anticipated:

Free-Radical Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator would be expected to selectively introduce a bromine atom at the α-carbon of either the methyl or ethyl group.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), which are known to oxidize alkylbenzenes to carboxylic acids, could potentially oxidize the alkyl side chains of this compound.

The reactivity of carbonyl groups attached to the isoxazole ring, such as in this compound-4-carboxylic acid or its corresponding ester, is influenced by the electron-withdrawing nature of the heterocyclic ring.

Reduction: A carboxylic acid or ester group on the isoxazole ring can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation. masterorganicchemistry.comchemguide.co.uk For example, ethyl this compound-4-carboxylate would be reduced by LiAlH4 to (5-ethyl-3-methylisoxazol-4-yl)methanol. This reaction proceeds via the typical mechanism for ester reduction, involving nucleophilic attack by hydride ions. youtube.commasterorganicchemistry.com

Table 2: Summary of Reactivity for Carbonyl-Containing Substituents

| Starting Material | Reagent | Product Type |

| Isoxazole-4-carboxylate Ester | Grignard Reagent (R-MgX) | Isoxazol-4-yl Ketone |

| Isoxazole-4-carboxylate Ester | LiAlH₄, then H₂O | (Isoxazol-4-yl)methanol |

| Isoxazole-4-carboxylic Acid | LiAlH₄, then H₂O | (Isoxazol-4-yl)methanol |

Organometallic Chemistry: Lithiation and its Synthetic Utility in Isoxazole Chemistry

The generation of carbanions from isoxazole precursors through deprotonation with strong organolithium bases is a cornerstone of isoxazole functionalization. This process, known as lithiation, transforms the otherwise modest reactivity of C-H bonds into a powerful tool for carbon-carbon bond formation. For 3,5-disubstituted isoxazoles like this compound, the reaction proceeds via "lateral lithiation," where a proton is removed from an alkyl side chain rather than the isoxazole ring itself. cdnsciencepub.comresearchgate.net

The regioselectivity of this deprotonation is a critical aspect, governed by the relative acidity of the protons on the alkyl groups at the C-3 and C-5 positions. umt.edu In the case of this compound, the potential sites for lithiation are the C-3 methyl group and the C-5 methylene group. Studies on related 3,5-dialkylisoxazoles have shown that the choice of base can significantly influence the reaction's outcome. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) have been shown to selectively deprotonate the C-5 methyl group in 3,4-substituted 5-methylisoxazoles. rsc.org This preference is often attributed to the kinetic acidity of the respective protons, where the C-5 side chain protons are more readily abstracted.

Once formed, the lithiated isoxazole intermediate is a potent nucleophile, capable of reacting with a wide array of electrophiles to introduce new functional groups. williams.edu This synthetic utility allows for the elaboration of the simple dialkylisoxazole core into more complex molecular architectures. The reaction of the lithiated species with electrophiles such as aldehydes, ketones, alkyl halides, and silyl (B83357) chlorides provides a direct route to functionalized isoxazoles. umt.edu

The general scheme for the lateral lithiation of this compound and subsequent reaction with an electrophile (E+) can be summarized as follows: A strong lithium base, such as n-butyllithium (n-BuLi) or LDA, deprotonates the most acidic position, leading to a lithiated intermediate. This intermediate then undergoes a nucleophilic attack on an added electrophile.

The outcomes of these reactions are highly dependent on the specific base, solvent, temperature, and the nature of the electrophile used. williams.edumdpi.com The following table summarizes representative transformations demonstrating the synthetic utility of lithiated 3,5-dialkylisoxazoles, which serve as a model for the reactivity of this compound.

Table 1: Synthetic Transformations via Lithiation of 3,5-Dialkylisoxazoles

| Precursor | Base | Electrophile | Product | Yield (%) |

|---|---|---|---|---|

| 3,5-Dimethylisoxazole | n-BuLi | Carbon Dioxide (CO₂) | 3-Methylisoxazole-5-acetic acid | Not Specified |

| 3-Phenyl-5-methylisoxazole | n-BuLi | Carbon Dioxide (CO₂) | 3-Phenylisoxazole-5-acetic acid | Not Specified |

| Ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate (protected) | LDA | Benzaldehyde | 5-(2-hydroxy-2-phenylethyl) derivative | Good |

| Ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate (protected) | LDA | Trimethylsilyl chloride (TMSCl) | 5-(trimethylsilylmethyl) derivative | Excellent |

Data derived from analogous systems described in literature. cdnsciencepub.comumt.edu

This methodology provides a facile and effective route to introduce diverse functional groups onto the isoxazole scaffold. The ability to generate a nucleophilic center on the side chain of this compound opens up numerous possibilities for creating novel derivatives with potential applications in various fields of chemical research. The choice of electrophile ultimately dictates the final structure, enabling the synthesis of alcohols, acids, and other functionalized molecules. cdnsciencepub.comnih.gov

Advanced Spectroscopic and Structural Elucidation of Isoxazole Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment and Conformational Analysis (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show four distinct signals corresponding to the methyl, ethyl, and isoxazole (B147169) ring protons.

Methyl Group (-CH₃ at C3): A singlet is expected for the three protons of the methyl group attached to the C3 position of the isoxazole ring. Its chemical shift would likely appear in the range of δ 2.2-2.4 ppm.

Ethyl Group (-CH₂CH₃ at C5): The ethyl group will produce a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons. The methylene quartet is expected around δ 2.7-2.9 ppm, coupled to the methyl protons. The methyl triplet would appear further upfield, typically around δ 1.2-1.4 ppm.

Isoxazole Ring Proton (-H at C4): The single proton at the C4 position of the heterocycle is expected to produce a singlet in the aromatic region, likely around δ 6.0-6.2 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. For 5-Ethyl-3-methylisoxazole, six distinct signals are predicted.

Ring Carbons (C3, C4, C5): The three carbon atoms of the isoxazole ring are expected to resonate at distinct chemical shifts. C3 and C5, being attached to the electronegative oxygen and nitrogen atoms, would appear significantly downfield, typically in the range of δ 160-175 ppm. The C4 carbon would be found more upfield, estimated to be in the δ 100-105 ppm region.

Substituent Carbons: The carbon of the methyl group at C3 would likely produce a signal around δ 10-15 ppm. For the ethyl group at C5, the methylene carbon (-CH₂) would be expected around δ 20-25 ppm, and the terminal methyl carbon (-CH₃) would be found further upfield, around δ 12-16 ppm.

Table 1: Predicted NMR Spectral Data for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Signal 1 | 6.0 - 6.2 | Singlet | C4-H |

| Signal 2 | 2.7 - 2.9 | Quartet | -CH₂CH₃ |

| Signal 3 | 2.2 - 2.4 | Singlet | C3-CH₃ |

| Signal 4 | 1.2 - 1.4 | Triplet | -CH₂CH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Signal 1 | 160 - 175 | C3 & C5 | |

| Signal 2 | 100 - 105 | C4 | |

| Signal 3 | 20 - 25 | -CH₂CH₃ | |

| Signal 4 | 10 - 16 | C3-CH₃ & -CH₂CH₃ |

Elucidation of Functional Groups via Vibrational Spectroscopy (IR and Raman Spectroscopy)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display several key absorption bands. The C-H stretching vibrations of the methyl and ethyl groups are expected in the 2900-3000 cm⁻¹ region. The isoxazole ring itself contributes a series of characteristic bands. The C=N stretching vibration is typically observed around 1590-1650 cm⁻¹. Bands in the 1400-1500 cm⁻¹ range can often be attributed to C=C stretching and ring vibrations. Furthermore, the C-O-N stretching of the isoxazole ring would produce signals in the fingerprint region, typically between 1200 and 1300 cm⁻¹. Research on related isoxazole structures indicates that isomeric 3- and 5-substituted isoxazoles can sometimes be distinguished by subtle differences in their IR spectra. For instance, 3-ethyl-5-methylisoxazole (B12214599) reportedly shows two bands at 1261 and 1245 cm⁻¹ which are absent in the spectrum of this compound. vdoc.pub

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. The aromatic-like C=C and C=N bonds of the isoxazole ring would be expected to produce strong signals in the Raman spectrum. The symmetric C-H stretching and bending vibrations of the alkyl substituents would also be visible.

Table 2: Expected Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2900 - 3000 | C-H Stretch | Methyl, Ethyl |

| 1590 - 1650 | C=N Stretch | Isoxazole Ring |

| 1400 - 1500 | C=C Stretch / Ring Vibration | Isoxazole Ring |

| 1200 - 1300 | C-O-N Stretch | Isoxazole Ring |

Determination of Molecular Mass and Fragmentation Pathways using Mass Spectrometry (GC-MS, ESI-MS/MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₆H₉NO, giving it a molecular weight of approximately 111.14 g/mol .

In a typical electron ionization mass spectrum (EI-MS), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 111. The fragmentation of the isoxazole ring and its substituents would lead to several characteristic daughter ions.

Key fragmentation pathways would likely include:

Loss of an ethyl radical: A significant peak would be expected at m/z 82, corresponding to the [M - C₂H₅]⁺ ion, resulting from the cleavage of the bond between the isoxazole ring and the ethyl group.

Loss of a methyl radical: A peak at m/z 96, corresponding to [M - CH₃]⁺, could arise from the loss of the methyl group from the C3 position.

Ring Cleavage: Isoxazole rings are known to undergo characteristic ring cleavage pathways. Common fragmentation includes the breaking of the weak N-O bond, which can lead to a variety of smaller fragments. For example, cleavage could result in the formation of an acylium ion or other stable fragments derived from the substituents.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Description |

| 111 | [C₆H₉NO]⁺ | Molecular Ion (M⁺) |

| 96 | [C₅H₆NO]⁺ | Loss of methyl radical (·CH₃) |

| 82 | [C₄H₄NO]⁺ | Loss of ethyl radical (·C₂H₅) |

X-ray Crystallography for Definitive Stereochemical and Conformational Determinations

A review of the scientific literature indicates that a single-crystal X-ray structure for this compound has not been reported. Therefore, definitive experimental data on its solid-state conformation, including the planarity of the ring and the orientation of its substituents, is not available. However, X-ray diffraction studies are routinely performed on other isoxazole derivatives to confirm their molecular structures unequivocally. nih.gov These studies generally show that the five-membered isoxazole ring is planar. The determination of the crystal structure of this compound would provide valuable benchmark data for bond lengths and angles, and insight into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern its crystal packing.

Computational and Theoretical Investigations of 5 Ethyl 3 Methylisoxazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of molecules to determine their geometry, stability, and reactivity. While specific DFT studies on 5-Ethyl-3-methylisoxazole are not extensively documented in publicly available literature, the principles can be demonstrated through calculations on analogous isoxazole (B147169) structures.

These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule and highlight regions susceptible to electrophilic or nucleophilic attack. Bond lengths, bond angles, and dihedral angles are also calculated with high accuracy, providing a detailed picture of the molecular geometry. nih.gov For instance, studies on related heterocyclic compounds show excellent agreement between DFT-calculated geometric parameters and experimental data obtained from X-ray crystallography. nih.govresearchgate.net

Table 1: Representative Theoretical Parameters from DFT Calculations for an Isoxazole System Note: This data is illustrative of typical DFT outputs for isoxazole derivatives and not specific to this compound.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 5.5 to 6.5 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 4.0 Debye |

| N-O Bond Length | Calculated distance between the nitrogen and oxygen atoms in the isoxazole ring. | ~1.41 Å |

| C=N Bond Length | Calculated distance for the double bond between carbon and nitrogen in the ring. | ~1.30 Å |

Molecular Modeling and Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. Isoxazole derivatives are frequently studied as inhibitors of various enzymes, and docking simulations reveal how they might interact with the active sites of these proteins. nih.govorientjchem.orgconnectjournals.com

The process involves preparing the 3D structures of both the ligand (e.g., an isoxazole derivative) and the receptor. The docking software then samples a large number of possible conformations of the ligand within the receptor's binding site and scores them based on a force field, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). nih.govacs.org Lower binding energy scores typically indicate a more favorable and stable interaction.

Docking studies on various isoxazole-containing compounds have successfully predicted their interactions with targets like carbonic anhydrase, cyclooxygenase (COX) enzymes, and STAT3 proteins. connectjournals.comnih.govacs.org These simulations identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the receptor's active site. nih.gov For example, studies on isoxazole-based inhibitors of carbonic anhydrase revealed crucial hydrogen bonds with the residue Thr199 and interactions with a key zinc ion in the active site. acs.org

Table 2: Example Molecular Docking Results for an Isoxazole Derivative with a Protein Target (Carbonic Anhydrase) Note: This data is based on findings for functionalized isoxazole inhibitors and serves as an example of docking study results. acs.org

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Isoxazole Derivative AC2 | Carbonic Anhydrase II (1AZM) | -13.53 | His94, His96, His119 | Coordination with Zn2+ ion |

| Isoxazole Derivative AC2 | Carbonic Anhydrase II (1AZM) | -13.53 | Thr199, Thr200 | Hydrogen Bonding |

| Isoxazole Derivative AC3 | Carbonic Anhydrase II (1AZM) | -12.49 | His94, His96, His119 | Coordination with Zn2+ ion |

| Isoxazole Derivative AC3 | Carbonic Anhydrase II (1AZM) | -12.49 | Gln92, Thr199 | Hydrogen Bonding |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability Assessment

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to understand the conformational changes that may occur upon ligand binding. mdpi.com

In a typical MD simulation, the docked ligand-receptor complex is placed in a simulated physiological environment (a box of water molecules with ions). The forces on every atom are calculated using a force field, and Newton's laws of motion are applied to predict the subsequent positions and velocities of the atoms over a series of very small time steps. The simulation is run for a duration, typically nanoseconds, to observe the dynamic behavior of the system. nih.gov

Key metrics used to analyze the stability of the complex include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the protein backbone measures how much it deviates from its initial docked conformation over time; a stable RMSD plot indicates that the complex is not undergoing major structural changes and remains stable. researchgate.netekb.eg The RMSF plot shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein and those that become more rigid upon ligand binding. ekb.eg MD simulations of isoxazole derivatives bound to enzymes have confirmed the stability of binding modes predicted by docking. mdpi.comnih.gov

Table 3: Representative Molecular Dynamics Simulation Stability Metrics for a Ligand-Receptor Complex Note: This table presents typical metrics derived from MD simulations of isoxazole-protein complexes to illustrate the assessment of stability. mdpi.comnih.gov

| Metric | Description | Indication of Stability |

|---|---|---|

| RMSD (Protein Backbone) | Measures the average deviation of the protein backbone atoms from a reference structure over time. | A low, plateauing value (e.g., < 2-3 Å) suggests the complex is stable. nih.gov |

| RMSF (Per Residue) | Measures the fluctuation of individual residues around their average positions. | Low fluctuation in binding site residues indicates stable ligand interaction. ekb.eg |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates the protein is not unfolding and remains compact. ekb.eg |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Persistent hydrogen bonds throughout the simulation confirm their importance for binding. mdpi.com |

Theoretical Insights into Regioselectivity and Reaction Mechanisms (e.g., MINDO/Z Calculations)

Theoretical calculations are invaluable for elucidating reaction mechanisms and predicting the regioselectivity of chemical reactions. The synthesis of the isoxazole ring itself, often achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene, is a classic case where regioselectivity is critical. nih.gov

Computational methods can model the transition states of different possible reaction pathways. By calculating the activation energy for each pathway, chemists can predict which product (regioisomer) will be preferentially formed. Under conventional conditions, the reaction of a nitrile oxide with a terminal alkyne typically yields the 3,5-disubstituted isoxazole as the major product due to a combination of steric and electronic factors. researchgate.netmdpi.com Theoretical models can quantify these effects and explain why this outcome is favored over the formation of the 3,4-disubstituted isomer.

While older semi-empirical methods like MINDO (Modified Intermediate Neglect of Differential Overlap) have been used for such predictions, modern DFT calculations are now more common for providing highly accurate insights into reaction barriers and mechanisms. mdpi.com These studies help rationalize experimental observations and guide the development of new synthetic methods to control the regiochemical outcome, allowing for the selective synthesis of specific isoxazole isomers. nih.govrsc.orgrsc.org

Table 4: Conceptual Comparison of Calculated Activation Energies for Isoxazole Regioisomer Formation Note: This table is a conceptual representation of how theoretical calculations are used to predict regioselectivity in 1,3-dipolar cycloaddition reactions.

| Reaction Pathway | Product (Regioisomer) | Relative Activation Energy (Calculated) | Predicted Outcome |

|---|---|---|---|

| Pathway A (Ortho Attack) | 3,5-Disubstituted Isoxazole | Lower (e.g., ΔG‡) | Major Product (Kinetically Favored) |

| Pathway B (Meta Attack) | 3,4-Disubstituted Isoxazole | Higher (e.g., ΔG‡ + ΔΔG‡) | Minor Product |

Advanced Applications and Broader Synthetic Utility of 5 Ethyl 3 Methylisoxazole Analogues

Role as Versatile Building Blocks in Complex Organic Synthesis

The unique structural and electronic properties of the isoxazole (B147169) ring make it a valuable synthon for the construction of complex molecular architectures. Its ability to act as a masked 1,3-dicarbonyl equivalent allows for a variety of chemical transformations, rendering it a versatile building block in the synthesis of diverse organic compounds. researchgate.net

A significant application of isoxazole analogues lies in their use in annelation reactions to construct polycyclic systems. The isoxazole annelation reaction provides a robust method for the formation of cyclohexenone rings within polycyclic frameworks. acs.orgscilit.comacs.org This strategic approach involves the alkylation of a β-unsaturated ketone with a suitably substituted halomethylisoxazole, followed by hydrogenation and subsequent base- or acid-catalyzed rearrangement to form the annulated product. acs.org

The versatility of this method is demonstrated by its application in the synthesis of complex natural products and their analogues. The stability of the isoxazole ring under various reaction conditions allows for transformations in other parts of the molecule before the final ring-forming step. acs.org

Key Features of Isoxazole Annelation:

| Feature | Description | Source(s) |

| Ring System Formed | Primarily cyclohexenone rings. | acs.orgacs.org |

| Key Reactants | β-unsaturated ketones and halomethylisoxazoles. | acs.org |

| Key Steps | Alkylation, hydrogenation, and rearrangement. | acs.org |

| Advantages | High degree of control over regiochemistry and stereochemistry. | acs.org |

This methodology has proven to be a powerful tool for the stereocontrolled synthesis of fused and bridged polycyclic systems, which are common structural motifs in biologically active compounds. acs.orgscilit.com

Isoxazole-containing scaffolds have emerged as valuable components in the design of peptidomimetics and the synthesis of unnatural amino acids (UAAs). nih.govnih.gov Peptidomimetics, compounds that mimic the structure and function of peptides, often incorporate heterocyclic cores like isoxazole to impart conformational rigidity and improve metabolic stability. nih.gov

The synthesis of UAAs incorporating isoxazole moieties has been achieved through various synthetic routes, including 1,3-dipolar cycloaddition reactions. rsc.orgrsc.org These UAAs can then be incorporated into peptide chains using solid-phase peptide synthesis techniques. nih.govnih.gov For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been successfully used as a novel β-amino acid in the synthesis of α/β-mixed peptides. nih.govnih.gov

Examples of Isoxazole-Containing Unnatural Amino Acids:

| Unnatural Amino Acid Structure | Synthetic Method | Application | Source(s) |

| Ethyl 2-amino-3-(3-(7-hydroxy-2,2-dimethylchroman-6-yl)isoxazol-5-yl)propanoate | 1,3-dipolar cycloaddition | Linker between alanine and chroman moieties. | rsc.orgrsc.org |

| 5-Amino-3-methyl-isoxazole-4-carboxylic acid | Multistep synthesis | Building block for α/β-mixed peptides. | nih.govnih.gov |

The incorporation of these isoxazole-based UAAs can influence the secondary structure of peptides and provide novel platforms for drug discovery. nih.gov

The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently utilized in the construction of chemical libraries for high-throughput screening. mdpi.comrsc.orgnih.gov The amenability of the isoxazole core to various substitution patterns allows for the generation of a vast number of diverse molecules. mdpi.com

Synthetic strategies for creating these libraries often involve multi-component reactions and solid-phase synthesis techniques. mdpi.com These approaches enable the rapid and efficient production of a wide range of isoxazole derivatives with diverse functionalities. mdpi.com The resulting libraries of compounds can then be screened for biological activity against various therapeutic targets. mdpi.com The development of robust synthetic methods for generating diverse collections of heterocyclic molecules, including isoxazoles, is crucial for accelerating drug discovery programs. rsc.orgnih.gov

Design and Development of Chemical Probes and Imaging Agents

Beyond their role in synthesis, isoxazole analogues are increasingly being employed in the development of sophisticated tools for chemical biology and molecular imaging. Their unique photophysical properties and ability to be readily functionalized make them attractive candidates for the design of chemical probes.

Suitably designed isoxazole derivatives can exhibit intense fluorescent properties, making them valuable as fluorescent tags in imaging techniques. nih.gov The photophysical properties of these compounds, such as their quantum yields, can be tuned by modifying the substituents on the isoxazole ring. nih.gov This allows for the development of probes with specific excitation and emission wavelengths suitable for cellular imaging. nih.gov

Isoxazole-based fluorescent probes have been developed for various applications, including the imaging of specific cellular components and the detection of metal ions. nih.govmaynoothuniversity.ieresearchgate.net For example, isoxazole-dihydropyridine conjugates have been synthesized and used to study multidrug-resistance transporters in cells. nih.gov Furthermore, isoxazole derivatives have been shown to act as photo-cross-linkers, enabling their use in photoaffinity labeling and chemoproteomics to identify protein targets. cityu.edu.hknih.govbiorxiv.org

Characteristics of Isoxazole-Based Fluorescent Probes:

| Probe Type | Application | Key Feature | Source(s) |

| Isoxazole-dihydropyridines | Imaging multidrug-resistance transporters | Selective distribution in cells | nih.gov |

| Isoxazole-containing photo-cross-linkers | Photoaffinity labeling and chemoproteomics | Covalent modification of target proteins upon UV irradiation | cityu.edu.hknih.govbiorxiv.org |

| Calix nih.govarene-isoxazole conjugates | Sensing of metal ions (e.g., Cu(II)) | Fluorescence quenching upon ion binding | maynoothuniversity.ieresearchgate.net |

The development of these probes provides powerful tools for studying biological processes at the molecular level.

Potential Contributions to Materials Science and Coating Technologies

The rigid, planar structure and versatile chemistry of the isoxazole ring suggest its potential for applications in materials science. Isoxazole-containing polymers and liquid crystals have been synthesized and their properties investigated. researchgate.net For instance, the incorporation of isoxazole moieties into polymer backbones can influence their thermal and mechanical properties.

Vinyl derivatives of isoxazoles can be polymerized to create polymers with pendant isoxazole rings, which could have applications in various materials. researchgate.net Furthermore, isoxazole derivatives have been explored as components of liquid crystals, where the rigid core of the isoxazole contributes to the formation of mesophases. researchgate.net While still an emerging area, the unique properties of isoxazole-containing materials suggest their potential for use in advanced coatings, electronic materials, and other technologies. researchgate.netcovestro.com

Exploration in Agrochemical and Pesticide Research: Mechanistic Aspects of Activity

The isoxazole scaffold is a prominent feature in the development of modern agrochemicals due to its versatile biological activity. Analogues of 5-Ethyl-3-methylisoxazole have been investigated for their potential as herbicides, insecticides, and fungicides. The mechanism of action for these compounds is diverse and depends on the specific substitutions on the isoxazole ring and the target pest. Research has focused on understanding these mechanisms to optimize efficacy and develop new crop protection solutions.

Herbicidal Activity: Inhibition of Pigment Biosynthesis

A significant class of isoxazole-based herbicides functions by inhibiting pigment biosynthesis in susceptible plants. umn.eduokstate.edu These herbicides, belonging to the isoxazole chemical family, act on the enzyme 4-hydroxyphenyl-pyruvate dioxygenase (HPPD). umn.eduwssa.net The inhibition of HPPD is a critical step in the biosynthesis of plastoquinone, which in turn disrupts the formation of carotenoids. wssa.net Carotenoid pigments are essential for protecting chlorophyll from photo-oxidation. umn.edu Without them, chlorophyll is rapidly destroyed by sunlight, leading to a characteristic bleaching or whitening of the plant tissues, followed by plant death. umn.edu

| Herbicide Class | Target Enzyme | Mechanism of Action | Resulting Plant Symptom |

| Isoxazoles | 4-hydroxyphenyl-pyruvate dioxygenase (HPPD) | Inhibition of carotenoid biosynthesis | Bleaching of leaves |

Herbicide Safeners: A Protective Mechanism

In addition to direct herbicidal action, certain isoxazole derivatives have been developed as herbicide safeners. A study on substituted oxazole isoxazole carboxamides found that they can protect crops from the injurious effects of herbicides like chlorsulfuron. nih.gov The protective mechanism involves the enhancement of glutathione content and the activity of glutathione S-transferase, an enzyme crucial for detoxifying herbicides in the plant. nih.gov Molecular docking simulations have suggested that these safener compounds may also compete with the herbicide at the active site of acetolactate synthase, thereby preventing the herbicide from exerting its phytotoxic effects on the crop. nih.gov

Insecticidal Activity: Targeting the Nervous System

The versatility of the isoxazole ring has been exploited in the synthesis of novel insecticides. One area of research has been the development of isoxazole-containing neonicotinoids. nih.gov Bioassays of these compounds have demonstrated mortality against pests such as the brown planthopper and the cowpea aphid. nih.gov While the specific study did not elucidate the exact mechanism, neonicotinoids characteristically act by binding to nicotinic acetylcholine receptors in the insect nervous system, leading to persistent stimulation and subsequent death of the insect.

Another important mechanistic target for isoxazole-based insecticides is the gamma-aminobutyric acid (GABA) receptor. mdpi.com Novel isoxazoline derivatives containing acylthiourea fragments have shown potent insecticidal activity against pests like Plutella xylostella. mdpi.com Enzyme-linked immunosorbent assays and molecular docking studies indicate that these compounds likely act on the insect GABA receptor. mdpi.com The GABA receptor is a ligand-gated chloride ion channel, and its disruption can lead to hyperexcitation and convulsions, ultimately causing the insect's death. This target is particularly promising as GABA receptors are more selective in insects than in mammals, suggesting a potential for targeted and safer insecticides. mdpi.com

| Insecticide Class | Potential Target Site | Proposed Mechanism of Action | Target Pests |

| Isoxazole-containing neonicotinoids | Nicotinic acetylcholine receptors | Prolonged receptor stimulation | Brown planthopper, Cowpea aphid nih.gov |

| Acylthiourea-containing isoxazolines | GABA receptors | Disruption of chloride channel function | Plutella xylostella mdpi.com |

Fungicidal Activity: Disruption of Cell Wall Synthesis

Isoxazole derivatives have also been identified as having significant fungicidal properties. google.com One of the key mechanisms of action is the inhibition of fungal cell wall synthesis. ijpca.org Specifically, certain compounds work by preventing the synthesis of 1,3-Beta-D-glucan, a critical component of the fungal cell wall. ijpca.org This disruption compromises the structural integrity of the cell, leading to cell lysis and death of the fungus. This targeted approach is effective as the components of the fungal cell wall are absent in plants and animals, offering a selective mode of action.

Future Research Directions and Emerging Paradigms in Isoxazole Chemistry

Development of Innovative and Sustainable Synthetic Routes for Isoxazole (B147169) Functionalization

The synthesis of isoxazoles has traditionally relied on methods that can involve harsh reaction conditions or the use of hazardous reagents. A major thrust in modern organic synthesis is the development of green and sustainable methodologies, and isoxazole chemistry is no exception. Future research will likely focus on the following areas:

Catalytic C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the isoxazole ring is a highly atom-economical approach to introduce new substituents. Developing novel transition-metal catalysts (e.g., palladium, rhodium, iridium) that can selectively activate and functionalize the C-H bonds at various positions of the isoxazole ring will be a key area of investigation. This approach avoids the need for pre-functionalized starting materials, reducing step counts and waste generation.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful and sustainable synthetic tool. Future research will explore the application of photoredox catalysis for the functionalization of isoxazoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This could involve the generation of radical intermediates from isoxazole precursors, which can then participate in a variety of coupling reactions.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The development of flow-based methods for the synthesis and functionalization of isoxazoles will be crucial for their large-scale production in a more sustainable manner. This could involve the use of immobilized reagents and catalysts to facilitate product purification and catalyst recycling.

Biocatalysis: The use of enzymes to catalyze chemical transformations offers unparalleled selectivity and sustainability. While still a nascent field for isoxazole chemistry, future research may explore the discovery and engineering of enzymes that can mediate the synthesis and modification of isoxazole derivatives.

Advanced Mechanistic Studies on Novel Isoxazole Transformations and Rearrangements

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For isoxazoles, several transformations and rearrangements are of significant interest, and future research will employ advanced techniques to elucidate their intricate mechanistic pathways.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be increasingly used to model reaction intermediates and transition states of isoxazole transformations. This will provide valuable insights into reaction pathways, selectivity, and the role of catalysts, guiding the rational design of new reactions.

In Situ Spectroscopic Techniques: The use of advanced spectroscopic techniques, such as in situ NMR and IR spectroscopy, will allow for the real-time monitoring of isoxazole reactions. This will enable the direct observation of transient intermediates and provide crucial data for mechanism elucidation.

Isotope Labeling Studies: Kinesthetic isotope effect (KIE) studies, where specific atoms in the reactants are replaced with their heavier isotopes, will continue to be a powerful tool for probing the rate-determining steps of isoxazole rearrangements and other transformations.

A key area of focus will be the study of the Cornforth-type rearrangement and other ring-opening and ring-closing cascades of isoxazoles. Understanding the factors that control the regioselectivity and stereoselectivity of these rearrangements is crucial for their synthetic application.

Exploration of Undiscovered Applications in Catalyst Design and Materials Innovation

The unique electronic and structural properties of the isoxazole ring make it an attractive scaffold for applications beyond its traditional role in pharmaceuticals. Future research will explore the untapped potential of isoxazoles in catalyst design and materials science.

Ligand Development for Catalysis: Isoxazole-containing molecules can act as ligands for transition metals, forming catalysts with novel reactivity and selectivity. Research will focus on the design and synthesis of chiral isoxazole-based ligands for asymmetric catalysis, enabling the enantioselective synthesis of important chemical compounds.

Organic Electronics: The electron-withdrawing nature of the isoxazole ring suggests its potential use in the development of new organic electronic materials. Future studies will investigate the incorporation of isoxazole units into conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Functional Polymers and Materials: The isoxazole ring can be incorporated into polymer backbones or as pendant groups to impart specific properties. Research will explore the synthesis of isoxazole-containing polymers with enhanced thermal stability, flame retardancy, or specific recognition capabilities for sensing applications.

Integration of Artificial Intelligence and Machine Learning in Isoxazole Structure-Activity Relationship (SAR) Prediction and Design

The vast chemical space of possible isoxazole derivatives presents a significant challenge for traditional drug discovery and materials design. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process.

Predictive Modeling of Bioactivity: ML algorithms can be trained on large datasets of known isoxazole compounds and their biological activities to develop predictive models. These models can then be used to screen virtual libraries of novel isoxazole derivatives and identify candidates with a high probability of desired biological activity, significantly accelerating the drug discovery process.

De Novo Design of Isoxazoles: Generative AI models can be employed to design entirely new isoxazole structures with optimized properties. By learning the underlying patterns in existing data, these models can propose novel molecules that are predicted to have high efficacy and favorable pharmacokinetic profiles.

Prediction of Material Properties: Similar to SAR prediction, ML models can be developed to predict the physical and chemical properties of isoxazole-containing materials. This will enable the in silico design of new materials with tailored properties for specific applications, reducing the need for extensive experimental synthesis and characterization.

The table below summarizes the key research directions and the advanced tools and techniques that will drive future innovations in isoxazole chemistry.

| Research Direction | Key Focus Areas | Advanced Tools and Techniques |

| Sustainable Synthesis | C-H Functionalization, Photoredox Catalysis, Flow Chemistry, Biocatalysis | Novel Catalysts, In Situ Spectroscopy, High-Throughput Screening |

| Mechanistic Studies | Rearrangements, Reaction Pathways, Selectivity Control | DFT Calculations, Isotope Labeling, Ultrafast Spectroscopy |

| New Applications | Catalyst Design, Organic Electronics, Functional Polymers | Asymmetric Catalysis, Materials Characterization, Device Fabrication |

| AI and Machine Learning | SAR Prediction, De Novo Design, Property Prediction | Predictive Modeling, Generative AI, Big Data Analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.